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molecular formula C12H11ClN2O2S B8333254 7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone

7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone

Cat. No. B8333254
M. Wt: 282.75 g/mol
InChI Key: VXYVLNSHSSGCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776857B2

Procedure details

[Lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate (100 mg, 455 μmol) was dissolved in CH2Cl2(5 mL) with one drop of DMF and oxalyl chloride (2 mL) was added. The mixture was stirred at RT for one hour then concentrated and dried under high vacuum. Morpholine (60 μl, 683 μmol) was then added to the mixture with N-ethyl-N-isopropylpropan-2-amine (238 μl, 1366 μmol) and the mixture was stirred for 20 hours. The mix was then concentrated and purified using 0 to 100% 90/10/1 CH2Cl2/MeOH/ammonium hydroxide in CH2Cl2 to afford (7-chlorothieno[3,2-b]pyridin-2-yl)(morpholino)methanone.
Name
Lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
238 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]([O-:13])=O)[S:10][C:3]=12.[Li+].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(N(C(C)C)C(C)C)C>C(Cl)Cl.CN(C=O)C.C(Cl)(=O)C(Cl)=O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)=[O:13])[S:10][C:3]=12 |f:0.1|

Inputs

Step One
Name
Lithium 7-chlorothieno[3,2-b]pyridine-2-carboxylate
Quantity
100 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)[O-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
60 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
238 μL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The mix was then concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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